molecular formula C12H10N4O2 B1607957 N,N'-Bis(2-pyridyl)oxalamide CAS No. 20172-97-8

N,N'-Bis(2-pyridyl)oxalamide

Cat. No. B1607957
CAS RN: 20172-97-8
M. Wt: 242.23 g/mol
InChI Key: AEGDXMYEDPEYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-Bis(2-pyridyl)oxalamide” is a chemical compound . It is also known as N1,N2-双 ([1,1’-联苯]-2-基)乙二酰胺 in Chinese . Its molecular formula is C12H10N4O2.


Synthesis Analysis

The synthesis of “N,N’-Bis(2-pyridyl)oxalamide” involves hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts .


Molecular Structure Analysis

In the oxalamide molecule, the central C2N2O2 atoms are planar. An intra-molecular amide-N-H⋯O(amide) hydrogen bond is evident, which gives rise to an S(5) loop. The molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .

Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

The compound has been used in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application

To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Application in Crystallography

Summary of the Application

The compound has been used in the formation of transition-metal complexes .

Methods of Application

The crystal structure of N-(1,2-di(pyridin-2-yl)methyl)picolinamido-(isothiocyanato)nickle(II) sesquihydrate, Ni(NCS)(C12H10N3O) · 1.5H2O, was corrected .

Results or Outcomes

The corrected data showed that the position is probably occupied by nitrogen .

Application in Coordination Chemistry

Summary of the Application

The compound has been used in the synthesis and structural characterization of a Cu(II) coordination polymer .

Methods of Application

The reaction of Cu(NO3)2·3H2O with N1,N2-di(pyridin-4-yl)oxalamide (L) and KSCN in the presence of DMF by the layering method gives rise to a new complex [Cu(L2)(SCN)2(DMF)2]n(1). The complex has been characterized by single-crystal and powder X-ray diffraction, IR spectroscopy, and elemental and thermogravimetric analyses .

Results or Outcomes

The complex shows a chain structure. Delicate N–H···O hydrogen bonding exists in individual units, and adjacent chains are linked by intermolecular interactions, resulting in an extended 2D network .

Application in Organic Synthesis

Summary of the Application

N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide can be used as an organic synthesis intermediate and pharmaceutical intermediate, used in laboratory research and development processes and pharmaceutical chemical synthesis .

Future Directions

The future directions of “N,N’-Bis(2-pyridyl)oxalamide” could involve its use in the synthesis of coordination polymers. For instance, hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts afforded six coordination polymers . These coordination polymers have potential applications in areas such as CO2 adsorption and pesticide detection .

properties

IUPAC Name

N,N'-dipyridin-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGDXMYEDPEYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365654
Record name N,N'-BIS(2-PYRIDYL)OXALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1,N2-Di(pyridin-2-yl)oxalamide

CAS RN

20172-97-8
Record name N,N'-BIS(2-PYRIDYL)OXALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2-pyridyl)oxalamide
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(2-pyridyl)oxalamide
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(2-pyridyl)oxalamide
Reactant of Route 4
N,N'-Bis(2-pyridyl)oxalamide
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(2-pyridyl)oxalamide
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(2-pyridyl)oxalamide

Citations

For This Compound
5
Citations
HL Hu, CW Yeh, JD Chen - European Journal of Inorganic …, 2004 - Wiley Online Library
A series of silver(I) complexes of the type {[Ag 2 (L) 2 (L′)][X]} ∞ [L = N,N′‐bis(2‐pyridyl)oxalamide; L′ = anion of N‐(2‐pyridyl)oxalamic acid; X = BF 4 − (1), ClO 4 − (2), PF 6 − (3) …
KB Thapa, JD Chen - CrystEngComm, 2015 - pubs.rsc.org
The contribution of flexible bis-pyridyl-bis-amide (bpba) ligands, which are also known as versatile ligands possessing various active coordination atoms (N and O) and different flexible …
Number of citations: 51 pubs.rsc.org
N Stylianides - 2007 - eprints.soton.ac.uk
New imidazolinium salts have been synthesised with the following substitution: (i) 2-(3-methylpyridyl), 2-pyridyl; (ii) alkoxyphenyl (o-OMe-phenyl, p-OMe-phenyl, o,p-(OMe) 2 -phenyl, o,p…
Number of citations: 2 eprints.soton.ac.uk
HA Tsai, MC Suen, PN Wang, YF Hsu… - Journal of Coordination …, 2011 - Taylor & Francis
Two supramolecules of Ag(I), [Ag(NO 3 )(APZ)] n (1) and {[Ag(APZ) 2 ][CF 3 COO] · H 2 O} n (2) (APZ = aminopyrazine) have been prepared by self-assembly of Ag(I) salts with APZ in …
Number of citations: 1 www.tandfonline.com
RN Kostoff, RG Koytcheff, CG Y Lau - Current Nanoscience, 2007 - ingentaconnect.com
The instrumentation literature associated with nanoscience and nanotechnology research was examined. About 65000 nanotechnology records for 2005 were retrieved from the …
Number of citations: 6 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.